Deudextromethorphan hydrobromide Deudextromethorphan hydrobromide Dextromethorphan D6 hydrobromide monohydrate is discontinued and not available from MedKoo.
Brand Name: Vulcanchem
CAS No.: 1373497-18-7
VCID: VC0525800
InChI: InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Molecular Formula: C18H28BrNO2
Molecular Weight: 376.4 g/mol

Deudextromethorphan hydrobromide

CAS No.: 1373497-18-7

Cat. No.: VC0525800

Molecular Formula: C18H28BrNO2

Molecular Weight: 376.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Deudextromethorphan hydrobromide - 1373497-18-7

Specification

CAS No. 1373497-18-7
Molecular Formula C18H28BrNO2
Molecular Weight 376.4 g/mol
IUPAC Name (1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Standard InChI InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;
Standard InChI Key STTADZBLEUMJRG-CDZAPMPLSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Deudextromethorphan hydrobromide exists in multiple forms documented in chemical databases, including an anhydrous form and a monohydrate. The compound features deuterium atoms strategically positioned to replace hydrogen at specific locations within the dextromethorphan molecular framework. Specifically, it contains two trideuterio groups: a trideuteriomethoxy group at position 3 and a trideuteriomethyl group at position 17 of the morphinan structure .

The chemical structure maintains the tetracyclic framework characteristic of morphinan derivatives, with the deuterium substitutions occurring at the methoxy and N-methyl positions. The systematic IUPAC name for the compound is "(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide," reflecting its complex molecular architecture and stereochemical configuration . The molecular structure preserves the critical pharmacophore elements responsible for the cough suppression effects while incorporating deuterium atoms that potentially modify the metabolic stability of the molecule.

Molecular Identifiers and Registry Data

Multiple chemical identifiers exist for deudextromethorphan hydrobromide, facilitating its precise identification across different chemical databases and regulatory systems. The following table outlines the key identifiers for both the anhydrous and hydrated forms:

Identifier TypeAnhydrous FormHydrated Form
PubChem CID16451297490479359
CAS Registry Number1887258-71-01373497-18-7
FDA UNII4XS6L3GF4MW9F1OD5N5J
Molecular FormulaC₁₈H₂₆BrNOC₁₈H₂₈BrNO₂
Molecular Weight358.3 g/mol376.4 g/mol
InChIKeyNot specified in sourcesSTTADZBLEUMJRG-CDZAPMPLSA-N

These identifiers confirm the compound's registration across multiple chemical databases and regulatory systems, indicating its recognized status in pharmaceutical research and development .

Pharmaceutical Relevance and Development Context

Deuteration of pharmaceutical compounds represents an innovative approach to drug development, often termed "deuterated drugs" or "heavy hydrogen drugs." This strategy aims to leverage the kinetic isotope effect, where carbon-deuterium bonds typically exhibit greater stability than carbon-hydrogen bonds under certain metabolic conditions. For dextromethorphan, which undergoes extensive first-pass metabolism, deuteration potentially offers a means to modulate its pharmacokinetic profile .

Analytical Characterization

Deudextromethorphan hydrobromide can be characterized using various analytical techniques common to pharmaceutical analysis. The molecular structure can be confirmed through nuclear magnetic resonance (NMR) spectroscopy, which would show distinctive signals for the deuterated methyl groups. Mass spectrometry would reveal the characteristic mass shifts associated with deuterium incorporation, allowing for confirmation of the deuteration pattern and purity assessment .

Pharmacological Implications of Deuteration

The strategic deuteration in deudextromethorphan hydrobromide potentially alters its pharmacokinetic profile compared to conventional dextromethorphan hydrobromide. Dextromethorphan is known to function as a cough suppressant by affecting the cough center in the medulla of the brain. The deuterated version likely retains this fundamental mechanism of action while potentially exhibiting different metabolic characteristics .

Theoretical Advantages of Deuteration

Deuteration of dextromethorphan may offer several theoretical advantages:

  • Potentially decreased rate of metabolic clearance, leading to extended half-life

  • Possible reduction in the formation of certain metabolites that might contribute to side effects

  • Potentially improved bioavailability due to reduced first-pass metabolism

  • Possible alteration of the drug's distribution in tissues and across biological barriers

These potential advantages stem from the kinetic isotope effect, where carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds, potentially slowing metabolic processes that involve breaking these bonds .

Formulations and Related Compounds

Deudextromethorphan hydrobromide appears to be formulated as both an anhydrous compound and as a monohydrate, with the latter containing one water molecule per molecule of the drug. The hydrated form (monohydrate) has a molecular weight of 376.4 g/mol, while the anhydrous form has a molecular weight of 358.3 g/mol, reflecting the addition of one water molecule (18 g/mol) in the hydrated form .

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